Elopiprazole - 115464-77-2

Elopiprazole

Catalog Number: EVT-427437
CAS Number: 115464-77-2
Molecular Formula: C23H22FN3O
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Elopiprazole is classified as a benzofuran derivative, which is characterized by its unique structural features that contribute to its pharmacological properties. The compound's molecular formula is C23H22FN3OC_{23}H_{22}FN_3O and it has a molecular weight of 393.44 g/mol. The compound is known for its action on dopamine and serotonin receptors, which are crucial in the modulation of mood and behavior.

Synthesis Analysis

The synthesis of elopiprazole involves several key steps that include the preparation of intermediates and their subsequent coupling to form the final product.

Molecular Structure Analysis

The molecular structure of elopiprazole can be described using its canonical SMILES notation: C1CN(CCN1CC2=CC=C(N2)C3=CC=C(C=C3)F)C4=CC=CC5=C4OC=C5.

  • Structural Features: Elopiprazole features a complex arrangement that includes:
    • A benzofuran ring system.
    • A piperazine ring that contributes to its pharmacological activity.
    • A fluorophenyl group which enhances its binding affinity to various receptors.
  • 3D Conformation: The three-dimensional conformation plays a critical role in its interaction with biological targets, influencing both efficacy and safety profiles.
Chemical Reactions Analysis

Elopiprazole undergoes various chemical reactions that can modify its structure:

  1. Oxidation: Can be performed using potassium permanganate under acidic conditions, potentially yielding carboxylic acids as products.
  2. Reduction: Lithium aluminum hydride can be used for reduction reactions, producing alcohols from ketones or aldehydes present in the structure.
  3. Substitution Reactions: Nucleophilic substitution can occur at the fluorophenyl group, allowing for further functionalization of the compound.

These reactions are essential for modifying the compound for research purposes or developing derivatives with enhanced properties.

Mechanism of Action

Elopiprazole's mechanism of action primarily involves modulation of neurotransmitter systems in the brain:

  • Dopamine Receptor Interaction: It acts as a partial agonist at dopamine D2 receptors, providing antipsychotic effects while minimizing side effects associated with full agonists.
  • Serotonin Receptor Modulation: The compound also influences serotonin receptors (5-HT2A), which plays a role in mood regulation and anxiety relief .

This dual action on both dopamine and serotonin pathways is characteristic of atypical antipsychotics and contributes to elopiprazole's therapeutic profile.

Physical and Chemical Properties Analysis

Elopiprazole exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
  • Stability: The compound is stable under normal conditions but should be protected from light and moisture to maintain integrity.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Elopiprazole has potential applications in various areas:

  • Psychiatric Disorders: Primarily investigated for treating schizophrenia and bipolar disorder due to its unique receptor profile that balances efficacy with reduced side effects.
  • Research Applications: Used in studies exploring the mechanisms of antipsychotic action and the development of new therapeutic agents targeting similar pathways .
  • Pharmaceutical Development: Its synthesis methods are being optimized for large-scale production, indicating potential commercial viability in the pharmaceutical market.
Introduction to Elopiprazole in Neuropsychopharmacology

Historical Context of Phenylpiperazine Antipsychotics

The phenylpiperazine scaffold represents a critical chemotype in antipsychotic drug development, originating from efforts to refine dopamine receptor modulation. Early typical antipsychotics like haloperidol (a butyrophenone) exhibited high-affinity dopamine D₂ receptor antagonism but caused significant extrapyramidal side effects (EPS) and hyperprolactinemia due to near-complete blockade of striatal and pituitary D₂ receptors [10]. This limitation spurred research into compounds with partial agonist activity at D₂ receptors, aiming to stabilize dopamine neurotransmission rather than fully inhibit it. Aripiprazole (approved 2002) emerged as the first clinically successful phenylpiperazine-based dopamine system stabilizer, acting as a high-affinity partial agonist at D₂ receptors (intrinsic activity ~30% of dopamine) [1]. Its unique profile demonstrated reduced EPS risk while retaining antipsychotic efficacy, validating the partial agonist approach. Subsequently, brexpiprazole (approved 2015) was developed with lower intrinsic D₂ activity (24–44% of aripiprazole) and enhanced serotonergic activity, further optimizing the balance between efficacy and tolerability [1] [6]. These advancements established phenylpiperazines as a distinct class capable of "intramolecular polypharmacy"—modulating multiple receptor targets within a single molecule to improve therapeutic outcomes [6].

Table 1: Evolution of Key Phenylpiperazine Antipsychotics

CompoundDevelopment PeriodKey Pharmacological FeaturesClinical Significance
Aripiprazole1987–2002D₂ partial agonist (high affinity); moderate 5-HT₁A partial agonism; 5-HT₂A antagonismFirst D₂ partial agonist approved for schizophrenia; reduced EPS
Brexpiprazole1999–2015D₂ partial agonist (lower intrinsic activity); potent 5-HT₁A/5-HT₂A modulationImproved tolerability for mood and cognitive symptoms
ElopiprazoleEarly 2010s (Phase I)Structural similarity to aripiprazole; potent SARS-CoV-2 inhibition in vitro; immunomodulatoryDiscontinued antipsychotic; repurposed for antiviral research

Elopiprazole: Developmental Timeline and Discontinuation Status

Elopiprazole (also known as F-98214-TA) was synthesized in the early 2010s as a structural analog of aripiprazole, sharing its phenylpiperazine core and carbostyril moiety. Preclinical studies characterized it as a serotonin-dopamine activity modulator (SDAM) with affinity for D₂, 5-HT₁A, and 5-HT₂A receptors, aligning with the pharmacological profile of third-generation antipsychotics [9]. It progressed to Phase I clinical trials for psychiatric indications, but development was discontinued for undisclosed reasons, likely related to strategic prioritization rather than safety concerns alone [5] [7].

In 2020, elopiprazole re-entered scientific discourse through a large-scale drug repurposing screen. Riva and colleagues evaluated ~12,000 clinical-stage or FDA-approved compounds for SARS-CoV-2 inhibition, identifying elopiprazole as one of the 21 most potent agents in blocking viral replication in vitro [5] [7]. This finding highlighted its off-target antiviral properties, distinct from its antipsychotic mechanism. Subsequent genomic analyses revealed that elopiprazole and aripiprazole significantly reverse COVID-19-associated gene expression dysregulation, particularly in immune pathways like "Th1/Th2 differentiation" and "B-cell receptor signaling" [5] [7]. Despite these insights, elopiprazole has not advanced further in clinical development for antiviral use.

Rationale for Receptor-Targeted Antipsychotic Research

Elopiprazole’s brief emergence reflects the broader shift toward precision neuropharmacology, where drugs are designed to engage specific receptor targets and signaling pathways. Traditional antipsychotics act primarily through high-affinity D₂ receptor blockade, but their therapeutic effects are often counterbalanced by:

  • Extrapyramidal Side Effects (EPS): Occur when striatal D₂ occupancy exceeds 80%, disrupting motor pathways [10].
  • Metabolic Dysregulation: Mediated by histamine H₁ and serotonin 5-HT₂C receptor antagonism (e.g., olanzapine) [2].
  • Limited Efficacy for Negative/Cognitive Symptoms: Due to poor modulation of prefrontal and hippocampal circuits [10].

Third-generation phenylpiperazines address these issues through:

  • Functional Selectivity: Aripiprazole acts as a partial agonist at D₂ receptors in mesolimbic pathways (reducing psychosis) while functioning as an antagonist in hyperdopaminergic states [1].
  • Polypharmacology: Brexpiprazole’s balanced 5-HT₁A partial agonism and 5-HT₂A antagonism enhance prefrontal dopamine release, potentially improving cognition and negative symptoms [6].
  • Pathway-Specific Signaling: Recent studies show antipsychotics exhibit "biased agonism" at serotonin 5-HT₂A receptors. For example, aripiprazole selectively activates inhibitory Gαi proteins over β-arrestin pathways, potentially mitigating hallucinogenic effects associated with unbiased 5-HT₂A activation [8].

Table 2: Receptor Binding Profiles of Select Phenylpiperazines

TargetAripiprazoleBrexpiprazoleElopiprazole (Inferred)Primary Therapeutic Implication
Dopamine D₂Partial agonistPartial agonistPartial agonist (assumed)Antipsychotic efficacy with reduced EPS
5-HT₁APartial agonistPartial agonistNot reportedMood stabilization; cognitive enhancement
5-HT₂AAntagonistAntagonistNot reportedReduced EPS; antidepressant effects
SARS-CoV-2Weak inhibitorNot studiedPotent inhibitorAntiviral effects via non-receptor mechanisms

Elopiprazole exemplifies the quest for multifunctional ligands. Its in vitro antiviral activity suggests secondary pharmacological properties independent of monoaminergic receptors, possibly involving disruption of viral entry or host cell signaling [7]. However, its discontinuation underscores the challenges in translating target selectivity to clinical success—a hurdle now addressed through structure-based drug design. For instance, cryo-EM structures of risperidone bound to the D₂ receptor reveal a deep extracellular binding pocket, enabling rational design of ligands with enhanced receptor subtype specificity [4]. Such advances may revive interest in compounds like elopiprazole by enabling precise engineering of desired signaling profiles while minimizing off-target risks.

Properties

CAS Number

115464-77-2

Product Name

Elopiprazole

IUPAC Name

1-(1-benzofuran-7-yl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine

Molecular Formula

C23H22FN3O

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C23H22FN3O/c24-19-6-4-17(5-7-19)21-9-8-20(25-21)16-26-11-13-27(14-12-26)22-3-1-2-18-10-15-28-23(18)22/h1-10,15,25H,11-14,16H2

InChI Key

PGNHBJGIQAEIHD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=C(N2)C3=CC=C(C=C3)F)C4=CC=CC5=C4OC=C5

Synonyms

1-(7-benzofuranyl)-4-((5-(4-fluorophenyl)-1H-pyrrol-2-yl)methyl)piperazine
DU 29894
DU-29894

Canonical SMILES

C1CN(CCN1CC2=CC=C(N2)C3=CC=C(C=C3)F)C4=CC=CC5=C4OC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.